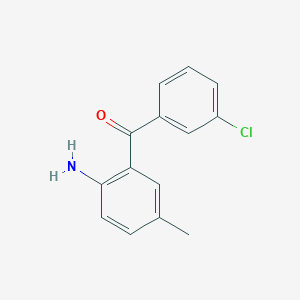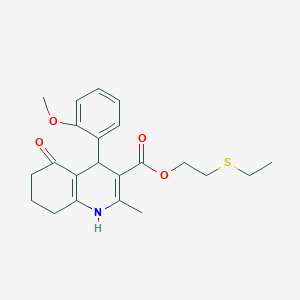![molecular formula C24H25NO3S2 B5028027 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028027.png)
5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, also known as TZD, is a thiazolidinedione derivative compound that has been extensively studied for its potential therapeutic applications. TZD is a potent activator of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
作用機序
5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one exerts its therapeutic effects by activating PPAR-γ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPAR-γ promotes insulin sensitivity, enhances glucose uptake by adipocytes, and reduces hepatic glucose production. In addition, 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines and promote the differentiation of adipocytes, leading to a reduction in adipose tissue inflammation and insulin resistance.
Biochemical and Physiological Effects:
5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects, including improved insulin sensitivity, reduced blood glucose and lipid levels, and reduced inflammation. In addition, 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to promote the differentiation of adipocytes, leading to an increase in adipose tissue mass and a reduction in insulin resistance.
実験室実験の利点と制限
5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has several advantages for use in laboratory experiments, including its potent activation of PPAR-γ, its ability to improve insulin sensitivity, and its anti-inflammatory properties. However, there are also several limitations to its use, including its potential to cause weight gain and fluid retention, and its potential to increase the risk of heart failure.
将来の方向性
Future research on 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one should focus on its potential therapeutic applications in the treatment of various diseases, including type 2 diabetes, obesity, cancer, and neurodegenerative disorders. In addition, further studies are needed to investigate the mechanisms underlying the anti-inflammatory and neuroprotective effects of 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. Finally, future research should also focus on developing new 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one derivatives with improved efficacy and reduced side effects.
合成法
The synthesis of 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-(4-cyclohexylphenoxy) ethylamine with 2-formylbenzoic acid in the presence of thionyl chloride to form 2-(4-cyclohexylphenoxy) ethylidene-2,3-dihydro-1H-inden-1-one. The subsequent reaction of this compound with thiosemicarbazide in the presence of acetic acid yields 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one.
科学的研究の応用
5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including type 2 diabetes, obesity, cancer, and neurodegenerative disorders. 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been found to improve insulin sensitivity, reduce blood glucose levels, and lower lipid levels in animal models of diabetes. In addition, 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
特性
IUPAC Name |
(5Z)-5-[[2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S2/c26-23-22(30-24(29)25-23)16-19-8-4-5-9-21(19)28-15-14-27-20-12-10-18(11-13-20)17-6-2-1-3-7-17/h4-5,8-13,16-17H,1-3,6-7,14-15H2,(H,25,26,29)/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNVGKCCNRAMDP-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC=C3C=C4C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC=C3/C=C\4/C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(5-bromo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5027956.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5027963.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isobutylglycinamide](/img/structure/B5027968.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(3-pyridinylmethyl)benzamide](/img/structure/B5027983.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5027993.png)
![2-[(4-bromobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5027999.png)

![2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5028040.png)
![5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028046.png)
![2-(1-methyl-1H-indol-3-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5028050.png)

![5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028060.png)